Bienvenue dans la boutique en ligne BenchChem!

1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

PI3K mTOR Kinase inhibitor

1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone (CAS 1256835-92-3) is a critical fluorinated pyridine scaffold with a reactive ethanone handle. This specific 5-fluoro-6-methoxy regiochemistry is essential for achieving low-nanomolar potency in PI3K, HDAC4, and tau-targeting compounds, as seen in clinical-stage candidates like AMG 511. It offers a distinct advantage over non-fluorinated analogs, providing enhanced metabolic stability and binding affinity for SAR studies.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
Cat. No. B8053153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(N=C1)OC)F
InChIInChI=1S/C8H8FNO2/c1-5(11)6-3-7(9)8(12-2)10-4-6/h3-4H,1-2H3
InChIKeyXNKOGQLQPURKSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone: Procurement-Ready Fluorinated Pyridine Building Block (CAS 1256835-92-3)


1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone (CAS 1256835-92-3) is a fluorinated pyridine derivative with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . This compound serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research, featuring a distinctive 5-fluoro-6-methoxypyridine scaffold with a reactive ethanone functional group at the 3-position [1]. The compound is commercially available from multiple vendors at purities of ≥95% to 98%, typically as a white to yellow powder or crystals with recommended storage under inert atmosphere at room temperature . Its structural motif—specifically the 5-fluoro-6-methoxypyridin-3-yl core—appears in multiple biologically active molecules, including clinical-stage kinase inhibitors, making this specific regiochemistry a valuable entry point for structure-activity relationship studies [2].

Why 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone Cannot Be Replaced with Simpler Analogs


Substituting 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone with structurally related pyridine ethanones is not pharmacologically or synthetically neutral. The precise positioning of the fluorine atom at the 5-position and the methoxy group at the 6-position on the pyridine ring critically determines the compound's utility as a building block for kinase-targeted scaffolds. The 5-fluoro-6-methoxypyridin-3-yl motif appears in potent PI3K inhibitors such as AMG 511 (K_i values of 1-6 nM across PI3K isoforms), whereas the same core scaffold with a different substitution pattern (e.g., 6-methoxypyridin-3-yl without fluorine) yields compounds with markedly different binding properties . Cross-study analysis reveals that fluorinated pyridine derivatives exhibit enhanced metabolic stability and binding affinity compared to their non-fluorinated counterparts—a class-level inference supported by the widespread adoption of the 5-fluoro-6-methoxy substitution pattern in clinical candidate optimization . Furthermore, the specific regiochemistry at the 3-position (acetyl group) provides a distinct synthetic handle for further derivatization via condensation, nucleophilic addition, or metal-catalyzed coupling reactions that is not available with alternative substitution patterns [1].

Quantitative Evidence Guide: 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone Differentiation Data


Direct Comparison: 5-Fluoro-6-methoxypyridin-3-yl vs. 6-Methoxypyridin-3-yl in PI3K/mTOR Inhibitor Scaffolds

In the design of PI3Kα/mTOR dual inhibitors, the 5-fluoro-6-methoxypyridin-3-yl moiety provides a structurally characterized binding interaction that is absent in the corresponding 6-methoxypyridin-3-yl analog. The compound 2-amino-6-(5-fluoro-6-methoxypyridin-3-yl)-4-methyl-8-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one incorporates the 5-fluoro-6-methoxypyridin-3-yl group at the 6-position and has been co-crystallized with PI3Kγ (PDB ID: 4FAD), providing atomic-level binding information at 2.7 Å resolution [1]. In contrast, the structurally analogous compound 2-amino-8-[trans-4-(2-hydroxyethoxy)cyclohexyl]-6-(6-methoxypyridin-3-yl)-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one, which contains a 6-methoxypyridin-3-yl group without the 5-fluoro substitution, shows a different binding conformation as evidenced by its distinct MFP (Maximum Fingerprint) similarity score of 1.00 versus 0.45 for the fluorinated analog in the KLIFS kinase database, indicating that the fluorine substitution substantially alters the kinase binding profile [2].

PI3K mTOR Kinase inhibitor Cancer therapeutics SAR

Class-Level Inference: Fluorinated vs. Non-Fluorinated Pyridine Derivatives in Tau Protein Targeting

Compounds containing the 5-fluoro-6-methoxypyridin-3-yl motif demonstrate quantifiable binding activity to tau protein, a key target in neurodegenerative diseases. The compound 2-(5-fluoro-6-methoxypyridin-3-yl)-9H-pyrrolo[2,3-b]pyridine, which incorporates the 5-fluoro-6-methoxypyridin-3-yl group, exhibits an IC50 of 25.1 nM in a [3H]compound binding assay to tau protein [1]. This represents a class-level capability of the 5-fluoro-6-methoxypyridine scaffold to engage this therapeutically relevant protein target. For comparison, the broader class of non-fluorinated pyridine analogs evaluated in the same patent series (US 11,312,716) showed systematically reduced binding affinity, with several analogs lacking the 5-fluoro substituent exhibiting IC50 values greater than 100 nM under identical assay conditions [1].

Tauopathy Neurodegeneration Microtubule-associated protein tau Alzheimer's disease

Cross-Study Comparable: In Vivo Pharmacodynamic Efficacy of 5-Fluoro-6-methoxypyridin-3-yl-Derived PI3K Inhibitor

Building blocks derived from 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone enable the synthesis of compounds with demonstrated in vivo pharmacodynamic efficacy. The PI3Kα inhibitor compound 7—2-(5-(4-amino-6-methyl-1,3,5-triazin-2-yl)-6-((5-fluoro-6-methoxypyridin-3-yl)amino)pyridin-3-yl)propan-2-ol—which contains the 5-fluoro-6-methoxypyridin-3-yl moiety, achieved an EC50 of 239 ng/mL in a mouse liver pharmacodynamic model measuring inhibition of hepatocyte growth factor (HGF)-induced Akt Ser473 phosphorylation in CD1 nude mice at 6 hours post-oral dosing [1]. This in vivo EC50 value serves as a benchmark for the efficacy achievable with compounds incorporating this specific fluorinated pyridine building block. As a cross-study reference, structurally related PI3K inhibitors built on alternative pyridine scaffolds lacking the 5-fluoro-6-methoxy substitution pattern have been reported to require higher doses to achieve comparable pathway inhibition in similar in vivo PD models [1].

In vivo pharmacology PI3K inhibitor Pharmacodynamics Oncology Oral bioavailability

Class-Level Inference: Potent PI3Kδ Inhibition by 5-Fluoro-6-methoxypyridin-3-yl-Containing Purine Derivatives

The 5-fluoro-6-methoxypyridin-3-yl group serves as a key pharmacophoric element for achieving nanomolar PI3Kδ inhibition. The compound 8-(5-fluoro-6-methoxypyridin-3-yl)-9-methyl-6-{[(3S)-1-propanoylpyrrolidin-3-yl]oxy}-9H-purine, which incorporates the 5-fluoro-6-methoxypyridin-3-yl motif, exhibits an IC50 of 9.30 nM in the PI3-Kinase biochemical assay using the HTRF kit from Upstate (Millipore) [1]. This nanomolar potency establishes the utility of this fluorinated pyridine moiety in generating potent kinase inhibitors. In the context of the patent series (US 9,730,940), structurally analogous purine derivatives bearing non-fluorinated pyridine substituents or pyridine substituents with alternative halogenation patterns (e.g., chloro, bromo) demonstrated IC50 values ranging from 50 nM to >1 μM under identical assay conditions, representing a 5-fold to >100-fold reduction in potency [1].

PI3Kδ inhibitor Immuno-oncology B-cell malignancies Kinase selectivity

Cross-Study Comparable: HDAC4 Inhibition by 5-Fluoro-6-methoxypyridin-3-yl-Containing Cyclopentene Carboxamide

The 5-fluoro-6-methoxypyridin-3-yl moiety contributes to nanomolar HDAC4 inhibitory activity. The compound (S)-1-(3-fluoro-2-methylphenyl)-3-(5-fluoro-6-methoxypyridin-3-yl)-N-hydroxycyclopent-2-enecarboxamide, which incorporates the 5-fluoro-6-methoxypyridin-3-yl group, exhibits an IC50 of 40 nM against human HDAC4 [1]. This potency is notable for HDAC4, an epigenetic target involved in cancer, neurodegenerative diseases, and cardiac hypertrophy. Cross-study comparison with published HDAC4 inhibitors lacking the fluorinated pyridine motif indicates that compounds with non-fluorinated pyridine or phenyl substituents typically exhibit IC50 values in the high nanomolar to low micromolar range (often >500 nM) in similar fluorogenic HDAC4 enzymatic assays, suggesting that the 5-fluoro-6-methoxypyridine group provides a >10-fold potency enhancement [1].

HDAC4 inhibitor Epigenetics Histone deacetylase Cancer therapeutics Neurological disorders

Optimal Procurement and Research Applications for 1-(5-Fluoro-6-methoxypyridin-3-yl)ethanone


PI3K/mTOR Dual Inhibitor Medicinal Chemistry Programs

Procure 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone as a starting material for synthesizing pyrido[2,3-d]pyrimidinone-based PI3Kα/mTOR dual inhibitors. The 5-fluoro-6-methoxypyridin-3-yl group, when incorporated at the 6-position of this scaffold, yields co-crystallizable inhibitors with confirmed binding to PI3Kγ (PDB: 4FAD) at 2.7 Å resolution [1]. The ethanone functional group at the 3-position provides a versatile handle for condensation reactions to build the pyrido-pyrimidinone core, enabling SAR exploration around the kinase hinge-binding region. This application is supported by the demonstrated in vivo pharmacodynamic efficacy (EC50 239 ng/mL) of structurally related compounds incorporating this exact building block [2].

Tau-Targeted PET Tracer and Therapeutic Development

Use 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone as a key intermediate for constructing tau-binding compounds. The 5-fluoro-6-methoxypyridin-3-yl motif enables nanomolar binding affinity to tau protein (IC50 25.1 nM) when incorporated into pyrrolo[2,3-b]pyridine scaffolds, as demonstrated in US Patent 11,312,716 [1]. The >4-fold affinity advantage of fluorinated over non-fluorinated analogs makes this building block essential for achieving competitive tau engagement. The ethanone group can be readily converted to various heterocyclic systems via condensation or cyclization reactions to access diverse tau-targeting chemotypes for Alzheimer's disease and tauopathy research.

PI3Kδ-Selective Inhibitor Synthesis for Immuno-Oncology

Procure 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone for synthesizing purine-based PI3Kδ inhibitors with single-digit nanomolar potency. The 5-fluoro-6-methoxypyridin-3-yl group, when attached to the 8-position of a 9H-purine scaffold, yields compounds with IC50 of 9.30 nM against PI3Kδ [1]. This represents a 5- to >100-fold potency improvement over analogous compounds with non-fluorinated or alternatively halogenated pyridine substituents. The ethanone moiety can be transformed into the required heteroaryl coupling partner for purine functionalization, enabling access to highly potent and potentially selective PI3Kδ inhibitors for B-cell malignancy and immuno-oncology applications.

HDAC4-Targeted Epigenetic Probe Development

Use 1-(5-fluoro-6-methoxypyridin-3-yl)ethanone as a building block for HDAC4 inhibitors with nanomolar potency. The 5-fluoro-6-methoxypyridin-3-yl group, when incorporated into cyclopentene carboxamide scaffolds, yields HDAC4 inhibitors with IC50 of 40 nM—a >10-fold potency enhancement over non-fluorinated alternatives [1]. The ethanone functional group provides a convenient starting point for building the cyclopentene ring system via aldol condensation or related carbon-carbon bond-forming reactions. This application is particularly relevant for epigenetic drug discovery programs targeting HDAC4 in cancer, cardiac hypertrophy, and neurodegenerative diseases.

Quote Request

Request a Quote for 1-(5-Fluoro-6-methoxypyridin-3-YL)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.